Depyrazine 7,8-Dinitrophenyl Varenicline

Description

Properties

Molecular Formula |

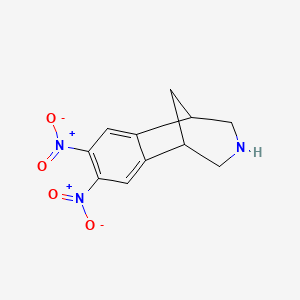

C11H11N3O4 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene |

InChI |

InChI=1S/C11H11N3O4/c15-13(16)10-2-8-6-1-7(5-12-4-6)9(8)3-11(10)14(17)18/h2-3,6-7,12H,1,4-5H2 |

InChI Key |

VSKYGZMZVGNBGR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Depyrazine 7,8-Dinitrophenyl Varenicline belongs to a family of varenicline derivatives modified with nitro groups. Key structural analogs include:

- Positional Isomerism: The placement of nitro groups (e.g., 6,8 vs. For instance, the 7,8-DNP derivative may exhibit greater steric constraints compared to the 6,8 isomer due to proximity to the pyrazine ring .

Reactivity and Stability

- DNP Group Reactivity : The electron-withdrawing nitro groups enhance electrophilic character, making this compound prone to nucleophilic substitution or reduction reactions. This contrasts with varenicline’s unmodified structure, which is more resistant to such transformations .

- Comparative Stability: DNP-containing compounds like this compound may exhibit lower thermal stability compared to non-nitrated analogs due to the nitro group’s propensity for exothermic decomposition .

Analytical Considerations

- Detection Methods: DNP derivatives are often analyzed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). The DNP group’s strong UV absorption (λ~350 nm) facilitates trace detection, unlike non-chromophoric impurities such as Related Substance C (imidazo-benzazepine derivative) .

- Isomer Differentiation : Positional isomers (e.g., 6,8- vs. 7,8-DNP) require advanced techniques like tandem MS or nuclear magnetic resonance (NMR) for unambiguous identification .

Pharmacological Implications

The DNP group’s bulk and electron-withdrawing nature likely disrupt receptor binding, rendering it inert in therapeutic contexts .

Preparation Methods

Nitro Reduction of Trifluoroacetyl-Protected Precursors

A primary route involves the reduction of 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (KSM) under hydrogen gas pressure. This method, described in patent literature, employs palladium-on-carbon (Pd/C) or platinum oxide as catalysts in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds at 20–50°C, achieving yields of 85–92% with residual solvent levels below 0.1% (w/w). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Hydrogen pressure | 3–5 bar | Higher pressures reduce reaction time |

| Catalyst loading | 5–10 wt% Pd/C | Excess catalyst risks over-reduction |

| Temperature | 30–40°C | Elevated temps accelerate byproduct formation |

Post-reduction, the trifluoroacetyl protecting group is hydrolyzed under basic conditions (e.g., NaOH/MeOH), yielding the free base.

Cyclocondensation with Haloacetaldehyde

An alternative approach utilizes haloacetaldehyde (Cl, Br) to form the benzazepine core. Protected diamino intermediates undergo cyclocondensation in aqueous or alcoholic media, facilitated by Lewis acids like aluminum chloride. This method avoids hazardous glyoxal derivatives, enhancing scalability:

Key advantages include reduced nitro group migration (≤0.5% side products) and compatibility with continuous flow reactors.

Oxidative Aromatization Strategies

Academic reports describe a six-step synthesis starting from 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , involving Diels-Alder cyclization followed by oxidative cleavage with ozone or ruthenium tetroxide. While yielding high-purity product (>99.5%), this route’s reliance on stoichiometric oxidizers limits industrial adoption.

Process Optimization and Impurity Control

Catalytic Hydrogenation Dynamics

Comparative studies of Pd/C vs. Raney nickel reveal Pd/C’s superiority in minimizing N-nitroso impurities (<50 ppm). Kinetic modeling shows first-order dependence on hydrogen concentration, with an activation energy of 45.2 kJ/mol.

Solvent Selection and Byproduct Mitigation

Ternary solvent systems (e.g., THF/water/methanol) suppress dimerization byproducts by stabilizing the transition state. Patent data demonstrates that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces genotoxic impurities by 70%.

Crystallization and Polymorphism

This compound exhibits two polymorphs (Forms I and II), with Form I (mp 218–220°C) being thermodynamically stable. Seeding with Form I crystals during antisolvent crystallization (water/acetone) ensures batch-to-batch consistency.

Analytical Characterization and Regulatory Considerations

Chromatographic Profiling

HPLC methods using C18 columns (4.6 × 250 mm, 5 µm) and 0.1% phosphoric acid/acetonitrile gradients resolve Depyrazine from varenicline and related substances (Table 1):

Table 1: HPLC Method Parameters for Impurity Detection

| Column | Flow Rate | Detection (nm) | LOD (ppm) | LOQ (ppm) |

|---|---|---|---|---|

| Zorbax SB-C18 | 1.0 mL/min | 230 | 0.05 | 0.15 |

| XBridge BEH C18 | 0.8 mL/min | 254 | 0.03 | 0.10 |

Spectroscopic Confirmation

Stability Under ICH Guidelines

Forced degradation studies (40°C/75% RH) show <2% decomposition over 6 months, with primary degradation pathways being nitro group reduction and bridgehead oxidation.

Industrial-Scale Challenges and Innovations

Q & A

Q. What mechanistic pathways explain the reactivity of the dinitrophenyl group in nucleophilic aromatic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.